Benzeneethanethioic acid, S-2-pyridinyl ester
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Overview
Description
Benzeneethanethioic acid, S-2-pyridinyl ester is an organic compound with the molecular formula C13H11NOS It is a thioester derivative, which means it contains a sulfur atom in place of the oxygen atom found in regular esters
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzeneethanethioic acid, S-2-pyridinyl ester typically involves the reaction of benzeneethanethioic acid with 2-pyridinol. The reaction is usually carried out in the presence of a dehydrating agent such as dicyclohexylcarbodiimide (DCC) to facilitate the esterification process. The reaction conditions often include an inert atmosphere, such as nitrogen or argon, and a solvent like dichloromethane or tetrahydrofuran (THF).
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. it is likely that similar esterification techniques used in laboratory synthesis are scaled up for industrial production, with considerations for cost, efficiency, and safety.
Chemical Reactions Analysis
Types of Reactions
Benzeneethanethioic acid, S-2-pyridinyl ester can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the thioester can be oxidized to form sulfoxides or sulfones.
Reduction: The ester can be reduced to the corresponding alcohol and thiol.
Substitution: The ester group can be substituted by
Properties
CAS No. |
61049-78-3 |
---|---|
Molecular Formula |
C13H11NOS |
Molecular Weight |
229.30 g/mol |
IUPAC Name |
S-pyridin-2-yl 2-phenylethanethioate |
InChI |
InChI=1S/C13H11NOS/c15-13(10-11-6-2-1-3-7-11)16-12-8-4-5-9-14-12/h1-9H,10H2 |
InChI Key |
QASAANICPWZNBQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)SC2=CC=CC=N2 |
Origin of Product |
United States |
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